Regiochemical Differentiation: 4‑Position Boc‑Amino vs. 3‑Position Isomer Impacts Synthetic Vector
The 4‑Boc‑amino regioisomer (CAS 885275‑57‑0) places the protected amine at the para position of the piperidine ring relative to the acetic acid linkage, whereas the 3‑Boc‑amino isomer (CAS 885276‑43‑7) positions the amine at the meta position [1]. This geometric difference alters the trajectory of the free amine after Boc deprotection: the 4‑substituted piperidine projects the amine along an equatorial or axial vector (depending on ring conformation), while the 3‑substituted analog introduces a distinct angular offset . In peptidomimetic scaffolds where precise amine orientation dictates amide bond geometry or hydrogen‑bonding networks, this regiochemical difference is non‑trivial .
| Evidence Dimension | Piperidine substitution regiochemistry |
|---|---|
| Target Compound Data | Boc-amino group at piperidine 4-position (para to N‑acetic acid linkage) |
| Comparator Or Baseline | Boc-amino group at piperidine 3-position (meta to N‑acetic acid linkage; CAS 885276‑43‑7) |
| Quantified Difference | Regiochemical isomerism resulting in different three‑dimensional amine projection vectors |
| Conditions | Structural comparison based on SMILES and InChIKey analysis |
Why This Matters
Procuring the incorrect regioisomer introduces an unplanned conformational variable that may invalidate structure‑activity relationship (SAR) conclusions or require complete re‑optimization of downstream synthetic steps.
- [1] Chem960. 885276-43-7 (2-(3-BOC-氨基-1-哌啶基)-2-(4-甲苯基)乙酸) – Comparative Data for 3-Position Isomer. View Source
